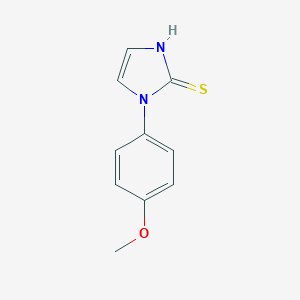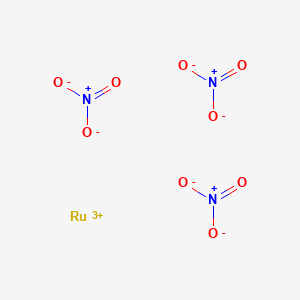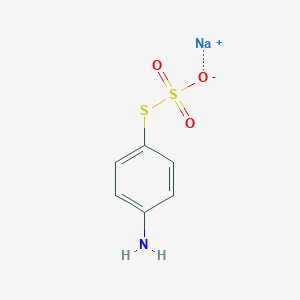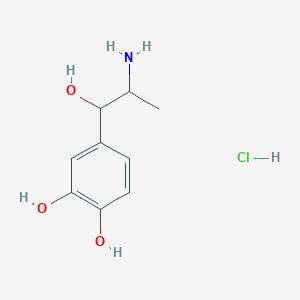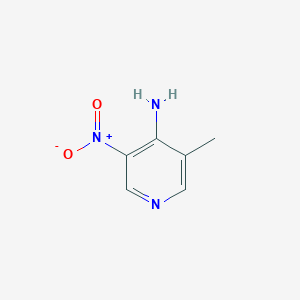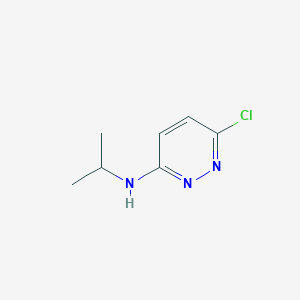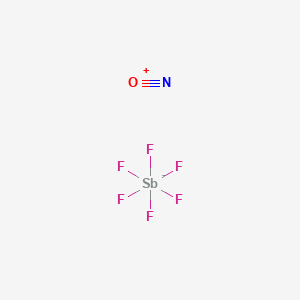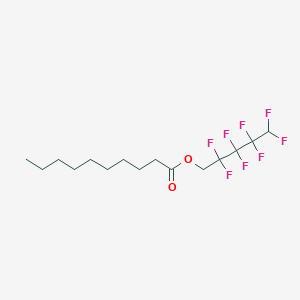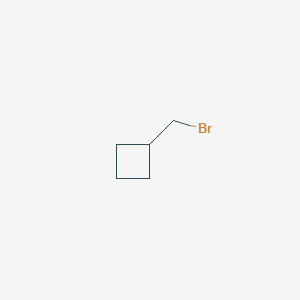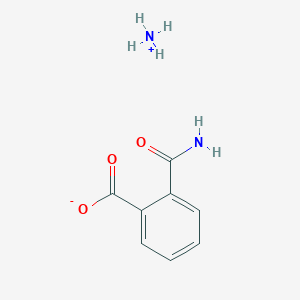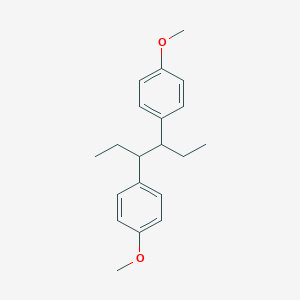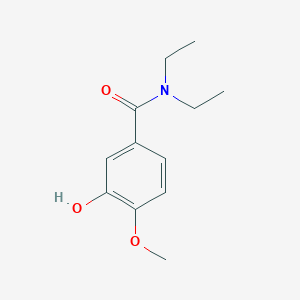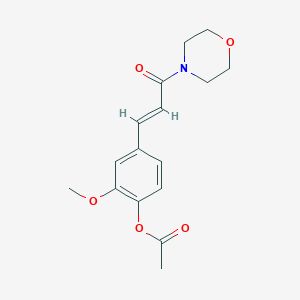
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin is a chemical compound with the molecular formula C16H19NO5 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a cinnamoyl group substituted with hydroxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin typically involves the reaction of morpholine with 4-hydroxy-3-methoxycinnamic acid (ferulic acid) in the presence of acetic anhydride. The reaction conditions often include the use of a catalyst, such as pyridine, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cinnamoyl double bond can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3-methoxycinnamoyl)-morpholine acetate.
Reduction: Formation of 4-(4-hydroxy-3-methoxyphenylpropionyl)-morpholine acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antioxidant due to the presence of the hydroxy and methoxy groups. These groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. The cinnamoyl group is known to interact with various biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile starting material.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the cinnamoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid (Ferulic acid): A precursor in the synthesis of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin.
4-Hydroxycinnamic acid (p-Coumaric acid): Similar structure but lacks the methoxy group.
3,4-Dimethoxycinnamic acid: Contains two methoxy groups but lacks the hydroxy group.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups on the cinnamoyl moiety, which enhances its reactivity and potential biological activity. The morpholine ring also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
16562-72-4 |
|---|---|
Formule moléculaire |
C16H19NO5 |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+ |
Clé InChI |
NLDFRYFDOLAMCA-GQCTYLIASA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


